
1,1-Dichloro-2-methoxynon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-methoxynon-1-ene is an organic compound with the molecular formula C10H18Cl2O It is a chlorinated derivative of nonene, featuring both chlorine and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-methoxynon-1-ene typically involves the chlorination of 2-methoxynon-1-ene. This can be achieved through the reaction of 2-methoxynon-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, at a temperature range of 0-25°C to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency and selectivity of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-methoxynon-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form nonene derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-methoxynon-1-ene derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of 2-methoxynon-1-al or 2-methoxynon-1-oic acid.
Reduction: Formation of 2-methoxynonane or partially dechlorinated nonene derivatives.
Applications De Recherche Scientifique
1,1-Dichloro-2-methoxynon-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-methoxynon-1-ene involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dichloro-2-methoxyethane
- 1,1-Dichloro-2-methoxypropane
- 1,1-Dichloro-2-methoxybutane
Uniqueness
1,1-Dichloro-2-methoxynon-1-ene is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of both chlorine and methoxy groups also provides a versatile platform for further functionalization and derivatization.
Propriétés
Numéro CAS |
82772-54-1 |
|---|---|
Formule moléculaire |
C10H18Cl2O |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
1,1-dichloro-2-methoxynon-1-ene |
InChI |
InChI=1S/C10H18Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h3-8H2,1-2H3 |
Clé InChI |
JHCNHHLITLPRAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=C(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


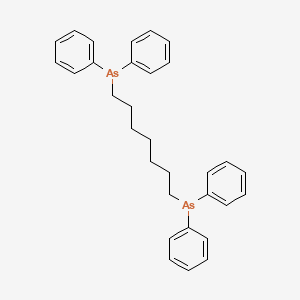
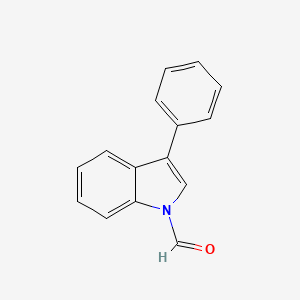

![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
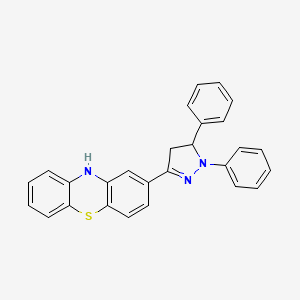
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
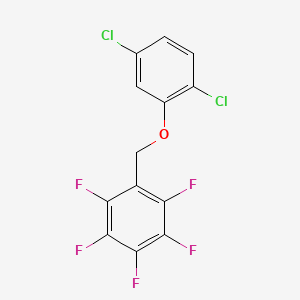
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
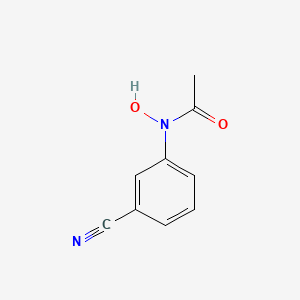
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
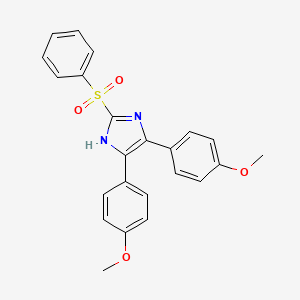
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
